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Introduction

D-Lactose monohydrate, a disaccharide composed of 3-D-galactose and D-glucose, is a
crucial substrate for enzymes such as lactase (-galactosidase). The enzymatic hydrolysis of
lactose is a focal point of research in areas ranging from food science and biotechnology to
diagnostics and drug development for lactose intolerance. These application notes provide
detailed protocols for utilizing D-Lactose monohydrate in enzyme substrate assays, focusing
on the determination of lactase activity. While direct measurement of lactose hydrolysis can be
challenging, methods involving chromogenic analogs or the quantification of reaction products
are commonly employed.

Principle of the Assay

The fundamental principle behind using D-Lactose monohydrate as a substrate is the
enzymatic cleavage of its 3-1,4-glycosidic bond by B-galactosidase. This reaction yields D-
galactose and D-glucose as products.[1] The rate of this reaction is indicative of the enzyme's
activity.

However, since lactose and its hydrolysis products are colorless, their direct quantification
requires subsequent analytical steps. A common alternative involves the use of a chromogenic
substrate analog like o-nitrophenyl-3-D-galactopyranoside (ONPG). ONPG is also cleaved by
-galactosidase, releasing galactose and o-nitrophenol, a yellow-colored compound that can
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be quantified spectrophotometrically at 420 nm.[2][3][4][5][6][7] Assays can also be designed to
measure the glucose produced from lactose hydrolysis using enzymatic cascades or glucose
test strips.[1][8]

Signaling Pathway of Lactose Hydrolysis

The enzymatic reaction of lactose hydrolysis by 3-galactosidase is a single-step catalytic
process.
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Caption: Enzymatic hydrolysis of D-Lactose by [3-Galactosidase.

Quantitative Data Presentation

The following tables summarize key quantitative data for 3-galactosidase activity using both D-
Lactose monohydrate and the analog ONPG as substrates.

Table 1: Kinetic Parameters of 3-Galactosidase
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V_max .
. Optimal
Enzyme K_m (nmol Optimal Referenc
Substrate . Temperat
Source (mM) min—* pH
ure (°C)
mg~’)
Lactobacill
us
Lactose 23.28 10.88 7.5 50 [9]
plantarum
HF571129
Lactobacill
us
ONPG 6.644 147.5 6.5 50 [9]
plantarum
HF571129

Table 2: Comparison of Assay Methods for Lactase Activity

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

i Detection )
Assay Method Principle Advantages Disadvantages
Wavelength
Colorimetric o
) e Uses an artificial
measurement of High sensitivity, )
) ) substrate, which
o-nitrophenol simple, and
_ may not perfectly
ONPG Assay released from 420 nm continuous o
o reflect kinetics
ONPG monitoring ]
hydrolysis.[2][2] ible.[5] with the natural
ydrolysis. possible.
substrate.[11]
[10]
Enzymatic Can be subject
determination of to interference
Glucose Measures a
) glucose ) from other
Oxidase- direct product of )
] produced from ~505 nm reducing
Peroxidase lactose
lactose ] substances or
Coupled Assay ) hydrolysis. )
hydrolysis.[12] sugars in the
[13] sample.[14][15]
Colorimetric o Semi-
o Rapid, simple, o
estimation of ] ) guantitative, less
Glucose Test Visual color and requires )
) glucose ] o precise than
Strips _ comparison minimal
concentration _ spectrophotomet
_ _ equipment. _
using strips.[1][8] ric methods.

Experimental Protocols
Protocol 1: Colorimetric Assay of B-Galactosidase
Activity using ONPG

This protocol is adapted from methodologies used for determining lactase activity with the

chromogenic substrate ONPG.[2][3]

Materials:

o [(-Galactosidase (Lactase) enzyme extract

o o-Nitrophenyl-B-D-galactopyranoside (ONPG) solution (5 mM)

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6126642/
https://www.researchgate.net/publication/326866705_Measuring_Lactase_Enzymatic_Activity_in_the_Teaching_Lab
https://www.researchgate.net/figure/Comparison-of-o-nitrophenyl-b-d-galactopyranoside-ONPG-and-lactose-as-the-substrates_tbl2_269649687
https://microbiologyinfo.com/onpg-test/
https://pubmed.ncbi.nlm.nih.gov/9361198/
https://www.msesupplies.com/products/lactase-activity-assay-kit
https://www.elabscience.com/p/lactase-activity-assay-kit--e-bc-k131-m
https://sdiopr.s3.ap-south-1.amazonaws.com/2023/Dec/12-Dec-23/2023_JAMMR_110220/Revised-ms_JAMMR_110220_v1.pdf
https://www.journaljammr.com/index.php/JAMMR/article/view/5315
https://louis.pressbooks.pub/generalbiology1labv2/chapter/measuring-the-enzymatic-activity-of-lactase/
https://www.massfarmtoschool.org/wp-content/uploads/2023/03/07-Mar-STEM.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126642/
https://www.researchgate.net/publication/326866705_Measuring_Lactase_Enzymatic_Activity_in_the_Teaching_Lab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Phosphate Buffered Saline (PBS), 100 mM, pH 7.0

Sodium Carbonate (Na=COs) solution (1 M)

Microcentrifuge tubes (1.5 mL)

Spectrophotometer and cuvettes
Procedure:
e Enzyme Preparation: Prepare a suitable dilution of the enzyme extract in cold 1200 mM PBS.

o Reaction Setup:

[¢]

Label two 1.5 mL microcentrifuge tubes as "Reaction” and "Control".

[e]

To the "Reaction" tube, add 390 pL of 100 mM PBS.

o

To the "Control" tube, add 400 pL of 100 mM PBS.

[¢]

Add 100 pL of 5 mM ONPG solution to both tubes and mix by vortexing.

e Enzyme Reaction:
o To initiate the reaction, add 10 pL of the diluted enzyme extract to the "Reaction" tube.
o Mix immediately by vortexing and start a timer.

o Incubate the reaction at room temperature for a defined period (e.g., 1-5 minutes),
allowing for the development of a yellow color.

o Stopping the Reaction:

o After the incubation period, add 500 pL of 1 M Sodium Carbonate to both the "Reaction”
and "Control" tubes to stop the reaction. The high pH will inactivate the enzyme.

¢ Measurement:

o Transfer the contents of each tube to a spectrophotometer cuvette.
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o Measure the absorbance of the "Reaction" and "Control" samples at 420 nm. The
"Control" sample is used to blank the spectrophotometer.

o Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law,
with the molar extinction coefficient of o-nitrophenol.

Protocol 2: Determination of Lactase Activity by
Measuring Glucose Production

This protocol outlines a method to measure lactase activity by quantifying the amount of
glucose produced from the hydrolysis of D-Lactose monohydrate.

Materials:

e [(-Galactosidase (Lactase) enzyme solution

o D-Lactose monohydrate solution (e.g., 10% w/v in distilled water)
e Glucose standard solutions (for calibration curve)

o Commercially available Glucose Oxidase-Peroxidase (GOPOD) assay kit or glucose test
strips.

o Spectrophotometer (if using a GOPOD kit)

e Water bath or incubator set to the optimal temperature for the lactase enzyme (e.g., 37°C or
50°C).

Procedure:
e Enzyme Reaction:

o In a microcentrifuge tube, combine a specific volume of the lactase enzyme solution with
the D-Lactose monohydrate solution.

o Incubate the reaction mixture at the optimal temperature for a set period (e.g., 15
minutes).
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o Prepare a negative control by substituting the enzyme solution with buffer.

o Termination of Reaction: Stop the enzymatic reaction, for example, by heat inactivation (e.g.,
boiling for 5 minutes) or by adding a chemical inhibitor.

e Glucose Quantification (using a GOPOD Kkit):

o Follow the manufacturer's instructions for the GOPOD kit. Typically, this involves adding a
specific volume of the reaction mixture to the GOPOD reagent.

o Incubate for the recommended time to allow for color development.
o Measure the absorbance at the specified wavelength (e.g., 505 nm).

o Determine the glucose concentration in your samples by comparing the absorbance
values to a standard curve prepared with known glucose concentrations.

o Glucose Quantification (using glucose test strips):
o Dip a glucose test strip into the reaction mixture for the time specified by the manufacturer.

o After the indicated development time, compare the color of the test strip to the color chart
provided to estimate the glucose concentration.[1][8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an enzyme substrate assay using D-
Lactose monohydrate.
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Caption: General workflow for a lactase enzyme assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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